N-Amino-1H-imidazole-1-carboximidamide

Description

Molecular Architecture and IUPAC Nomenclature

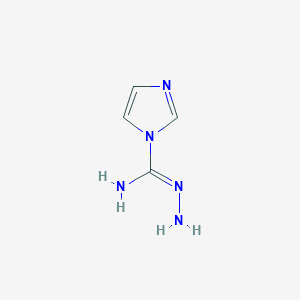

The molecular framework of N-amino-1H-imidazole-1-carboximidamide is characterized by a five-membered imidazole ring bearing a carboximidamide substituent at the N1 position and an amino group attached to the carboximidamide moiety. The compound possesses the molecular formula C4H7N5 with a molecular weight of 125.13 grams per mole, reflecting its nitrogen-rich composition that contributes to its unique chemical properties. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as N'-aminoimidazole-1-carboximidamide, although alternative naming conventions include 1H-imidazole-1-carboximidohydrazide. The Chemical Abstracts Service registry number 1016162-38-1 provides unambiguous identification for this specific structural configuration.

The imidazole ring system forms the central structural unit, characterized by two nitrogen atoms positioned at the 1 and 3 positions of the five-membered ring. This heterocyclic framework exhibits aromatic character due to the presence of six π-electrons distributed across the planar ring structure. The carboximidamide functional group attached at the N1 position introduces additional complexity through its dual amidine character, featuring both imine and amine functionalities within the same substituent. The structural arrangement allows for extensive conjugation between the imidazole π-system and the carboximidamide moiety, influencing the overall electronic distribution and chemical reactivity of the molecule.

The three-dimensional conformation of this compound demonstrates significant planarity in the imidazole ring portion, with the carboximidamide substituent adopting various orientations depending on intramolecular interactions and external environmental factors. Standard International Chemical Identifier notation provides precise structural representation through the InChI string: InChI=1S/C4H7N5/c5-4(8-6)9-2-1-7-3-9/h1-3H,6H2,(H2,5,8), while the simplified molecular-input line-entry system representation C1=CN(C=N1)C(=NN)N offers a concise structural description. These standardized representations facilitate computational analysis and database searches while ensuring consistent identification across different chemical information systems.

Properties

IUPAC Name |

N'-aminoimidazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-4(8-6)9-2-1-7-3-9/h1-3H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWZHVUNZBUCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The primary synthetic strategy involves the reaction of imidazole or its derivatives with cyanamide or substituted cyanamides under controlled conditions to introduce the carboximidamide group. This process is often facilitated by the use of acid catalysts or gaseous hydrogen halides to promote guanylation.

Preparation Methods

Use of Aprotic Solvents and Gaseous Hydrogen Halides

- Solvent Choice : Aprotic solvents such as dimethoxyethane, 1,2-dichloroethane, dichloromethane, and sulfolane derivatives are preferred to avoid peroxide formation and to ensure reaction safety and efficiency.

- Gaseous Hydrogen Halides : Introduction of HCl or HBr gas enhances the guanylation reaction rate and yield, allowing for shorter reaction times (typically 30 minutes to 4 hours) and high purity products.

- Temperature and Pressure : Optimal reaction temperatures range from 60 °C to 90 °C, with ambient pressure (approximately 1 bar) being preferred for operational simplicity.

Detailed Reaction Parameters and Outcomes

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dimethoxyethane, 1,2-dichloroethane, etc. | Aprotic, peroxide-free solvents preferred |

| Reaction Temperature | 60 °C – 90 °C | Most effective between 70 °C and 85 °C |

| Reaction Pressure | 1 bar (ambient) | Can be varied between 0.1 bar to 10 bar |

| Reaction Time | 30 minutes – 4 hours | Typically 45 to 60 minutes for completion |

| Hydrogen Halide | Gaseous HCl or HBr | Quantitative consumption preferred |

| Product Isolation | Filtration, centrifugation, membrane filtration | Followed by vacuum drying |

| Yield | Up to 94% (example with pyrazole analog) | High purity crystalline solids achievable |

Representative Example from Related Pyrazole Carboxamidine Synthesis

Though focused on pyrazole derivatives, the methodology is analogous and informative for imidazole derivatives:

- Example : 3,5-Dimethylpyrazole (0.5 mol) reacted with cyanamide (0.5 mol) in 330 mL dimethoxyethane at 80 °C with gaseous HCl introduced over 50 minutes.

- Result : 3,5-Dimethyl-1H-pyrazole-1-carboxamidine hydrochloride obtained as a colorless crystalline solid with 94% yield and melting point 148–150 °C.

- Isolation : Mechanical filtration followed by vacuum drying; no complex purification required for high purity.

Advantages of the Modern Preparation Method

- Avoidance of Peroxide-Forming Solvents : Unlike older methods using p-dioxane (which forms explosive peroxides), the use of aprotic, stable solvents improves safety.

- No Aqueous Acid Waste : The process eliminates the generation of complex aqueous acidic waste, reducing environmental impact and disposal costs.

- Shorter Reaction Times : Use of gaseous HCl or HBr accelerates the reaction compared to traditional reflux methods.

- High Yield and Purity : The process consistently yields high purity crystalline products suitable for further synthetic applications without extensive purification.

Summary Table of Preparation Method Features

| Feature | Description | Benefit |

|---|---|---|

| Reactants | Imidazole or derivatives + cyanamide | Readily available starting materials |

| Solvent | Aprotic, peroxide-free (e.g., dimethoxyethane) | Safety and stability |

| Catalyst | Gaseous HCl or HBr | Enhanced reaction rate and selectivity |

| Temperature | 60–90 °C | Optimal for yield and reaction control |

| Pressure | Ambient (1 bar) | Operational simplicity |

| Reaction Time | 30 min – 4 h | Efficient synthesis |

| Isolation Method | Filtration, centrifugation, drying | Simple workup |

| Product Form | Hydrohalide salt (solid) | Easy handling and storage |

| Environmental Impact | Minimal aqueous acidic waste | Eco-friendly process |

Additional Research Insights

- The regioselectivity and reaction pathways can be influenced by substituents on the imidazole ring and the nature of cyanamide derivatives.

- Two-fold cyclization reactions following guanylation can lead to bicyclic guanidinium salts, expanding the scope of derivatives accessible from N-amino-imidazole carboximidamides.

- Continuous flow processes have been explored for scale-up, maintaining product quality while improving throughput.

Chemical Reactions Analysis

Types of Reactions

N-Amino-1H-imidazole-1-carboximidamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are generally carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized imidazole derivative, while reduction could produce a reduced form of the compound .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

N-Amino-1H-imidazole-1-carboximidamide has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of imidazole compounds exhibit promising antiproliferative effects against various cancer cell lines. For instance, novel derivatives synthesized from imidazole scaffolds demonstrated significant inhibition of cancer cell growth, with some compounds showing IC50 values in the nanomolar range against pancreatic and lung cancer cells . The mechanism of action is believed to involve direct interaction with nucleic acids, leading to disruption of cancer cell proliferation.

1.2 Inhibition of Kinases

The compound has been identified as a hinge binder in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in treating B-cell malignancies. A study highlighted a derivative containing this compound that exhibited strong selectivity and efficacy against BTK, indicating its potential as a therapeutic option for B-cell lymphomas . This represents a significant advancement in the search for selective kinase inhibitors that minimize off-target effects.

1.3 Antimicrobial Properties

Research has also explored the antimicrobial properties of imidazole derivatives, including this compound. In vitro studies have shown effectiveness against various bacterial strains and even Mycobacterium tuberculosis, suggesting its utility in developing new antimicrobial agents . The compound's ability to inhibit vital mycobacterial enzymes further supports its potential in treating tuberculosis.

Biological Evaluation

Numerous studies have evaluated the biological activities associated with this compound:

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | Pancreatic adenocarcinoma | 0.004 - 0.046 | Direct nucleic acid interaction |

| BTK Inhibition | B-cell lymphoma lines | Not specified | Selective binding to BTK |

| Antimicrobial | Various bacterial strains | Not specified | Inhibition of mycobacterial enzymes |

These findings indicate that this compound and its derivatives hold substantial promise as multi-functional therapeutic agents.

Case Studies

Several case studies have documented the successful application of this compound derivatives:

- Case Study on BTK Inhibitors: A study reported on a specific derivative that not only inhibited BTK effectively but also showed favorable pharmacokinetic properties in vivo, suggesting its potential for clinical application in treating B-cell malignancies .

- Antimicrobial Evaluation: Another study focused on synthesizing a series of imidazole derivatives which were tested against Mycobacterium tuberculosis, demonstrating promising results that warrant further investigation into their clinical applications .

Mechanism of Action

The exact mechanism of action of N-Amino-1H-imidazole-1-carboximidamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells . These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups/Substituents |

|---|---|---|---|

| This compound | C₄H₇N₅ | 125.13 | Imidazole, carboximidamide, amino |

| N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | C₁₁H₁₄N₆ | 230.27 | Pyrazole, phenyl, carboximidamide, dihydro |

| N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide | C₁₃H₁₆N₄O | 244.29 | Imidazole, carboxamide, dimethylaminophenyl |

Key Observations :

Core Heterocycle :

- The target compound features an imidazole ring, while the pyrazole derivative (C₁₁H₁₄N₆) includes a 4,5-dihydropyrazole core fused with a phenyl group .

- The carboxamide analog (C₁₃H₁₆N₄O) retains the imidazole ring but replaces the carboximidamide group with a carboxamide (-C(=O)-NH₂) moiety .

Substituent Effects: The phenyl and dihydro groups in the pyrazole derivative (C₁₁H₁₄N₆) increase steric bulk and may enhance binding to hydrophobic targets compared to the smaller imidazole-based compound .

Functional Group Reactivity :

- The carboximidamide group (-NH-C(=NH)-NH₂) in the target compound is more basic and nucleophilic than the carboxamide group (-NH-C(=O)-NH₂) due to the absence of an electron-withdrawing oxygen atom .

Physicochemical Properties

Table 2: Predicted Physicochemical Data

Key Observations :

- Collision cross-section (CCS) data are only available for the target compound, limiting direct comparisons .

- The pyrazole derivative (C₁₁H₁₄N₆) is classified as an IRRITANT , suggesting higher handling risks than the other compounds .

Research Findings and Gaps

Structural Uniqueness : The target compound’s small size and carboximidamide group differentiate it from bulkier analogs, but its reactivity and stability under physiological conditions are unstudied.

Biological Potential: While benzimidazole carboxamides show promise as enzyme inhibitors , the lack of data for this compound underscores a critical research gap.

Safety Profile : Only the pyrazole derivative (C₁₁H₁₄N₆) has a documented hazard classification, suggesting the need for toxicity studies on the target compound .

Biological Activity

N-Amino-1H-imidazole-1-carboximidamide, a compound belonging to the imidazole family, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring with amino and carboximidamide functional groups. This unique structure allows for various chemical interactions, influencing its reactivity and biological activity. The compound's ability to participate in hydrogen bonding and electrostatic interactions is critical for its biological functions.

The mechanisms through which this compound exhibits its biological activity are still under investigation. However, preliminary studies suggest that it interacts with several molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, its structural components may facilitate binding to active sites of target proteins, leading to modulation of their activity.

Antioxidant Activity

Research indicates that derivatives of imidazole compounds, including this compound, exhibit excellent antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

This compound has shown moderate antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms, suggesting potential applications in treating infections caused by resistant strains .

Inhibition of Enzymes

The compound has been explored for its inhibitory effects on specific enzymes. For instance, it has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell malignancies. This inhibition could lead to new therapeutic strategies for treating various cancers .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity Evaluation

In a study assessing the antioxidant capacity of various imidazole derivatives, this compound was found to significantly reduce oxidative stress markers in cell cultures. This suggests its potential as a therapeutic agent in oxidative stress-related pathologies .

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibitory concentrations (IC50 values) that indicate its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Amino-1H-imidazole-1-carboximidamide with high purity?

- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalysts like triethylamine to facilitate nucleophilic substitution or condensation reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical to remove unreacted intermediates. Monitor purity using TLC (Rf ~0.3–0.5) and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

- Safety Note : Use protective gloves, goggles, and fume hoods to avoid exposure to reactive intermediates. Properly dispose of solvent waste via certified chemical disposal services .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to identify amine (-NH2) and imidazole protons (δ 6.8–7.5 ppm) and confirm carboximidamide functionality (δ ~160–170 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS (electron ionization) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- IR Spectroscopy : Detect characteristic stretches for -NH2 (~3300 cm⁻¹) and imidazole ring (C=N ~1600 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthetic yields?

- Methodological Answer : Standardize reaction parameters (temperature, stoichiometry, solvent drying). For example, aza-Michael addition reactions require strict anhydrous conditions and inert atmospheres (N2/Ar) to prevent side reactions. Document deviations (e.g., humidity, impurity levels) and cross-validate with kinetic studies (e.g., reaction progress monitored via in-situ IR) .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

- Methodological Answer :

- Assay Design : Use dose-response curves (0.1–100 µM) with triplicate measurements and include controls (e.g., DMSO/buffer for background, PF-670462 as a positive CK1δ inhibitor) .

- Data Analysis : Apply statistical tools (e.g., ANOVA, IC50 curve fitting) to identify outliers. Verify enzyme activity using orthogonal assays (e.g., fluorescence polarization vs. luminescence-based KinaseGlo® kits) .

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) or MD simulations to assess binding mode consistency with experimental IC50 values .

Q. What strategies are effective for probing the reaction mechanism of this compound derivatization?

- Methodological Answer :

- Isotopic Labeling : Use -labeled amines to track nucleophilic attack pathways via -NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-limiting steps .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map transition states and intermediate stability .

Q. How can researchers design structure-activity relationship (SAR) studies for imidazole carboximidamide derivatives?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with substituents at the imidazole C4/C5 positions (e.g., halogens, alkyl chains) to assess steric/electronic effects .

- Bioactivity Profiling : Test derivatives against target enzymes (e.g., CK1δ) using luminescence assays and correlate activity with logP (HPLC-derived hydrophobicity) and pKa (potentiometric titration) .

Experimental Design and Data Analysis

Q. What protocols mitigate interference from impurities in biological assays?

- Methodological Answer :

- Pre-Assay Purification : Use preparative HPLC (≥95% purity) to remove trace synthetic byproducts .

- Control Experiments : Include "compound-free" wells and pre-incubate inhibitors with enzymes to distinguish specific vs. nonspecific binding .

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine -NMR, -NMR, and HSQC to resolve ambiguous peaks. For example, overlapping imidazole protons can be differentiated via COSY or NOESY .

- Alternative Techniques : Use X-ray crystallography (if crystals are obtainable) or compare experimental IR spectra with computational predictions (Gaussian 09) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.